REACTION_CXSMILES
|
I.CS[C:4]1[NH:5][CH2:6][CH2:7][N:8]=1.[F:9][C:10]1[CH:28]=[CH:27][C:13]([CH2:14][N:15]2C(=O)O[C:18](=[O:19])[C:17]3=[CH:23][CH:24]=[CH:25][CH:26]=[C:16]23)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+].C>C(O)C.C(Cl)(Cl)Cl.C1(C)C=CC=CC=1>[F:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:14][N:15]2[C:16]3[C:17](=[CH:23][CH:24]=[CH:25][CH:26]=3)[C:18](=[O:19])[N:5]3[CH2:6][CH2:7][N:8]=[C:4]23)=[CH:27][CH:28]=1 |f:0.1,3.4.5|
|
Name
|
26
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I.CSC=1NCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C=3C(C(=O)OC2=O)=CC=CC3)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
14
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washing tower
|
Type
|
CUSTOM
|
Details
|
Any water formed during the reaction
|
Type
|
CUSTOM
|
Details
|
is collected in a Dean-Stark separator
|
Type
|
ADDITION
|
Details
|
water added
|
Type
|
CUSTOM
|
Details
|
the solids collected
|
Type
|
WASH
|
Details
|
washed several times with 2 kg
|
Type
|
CUSTOM
|
Details
|
The solids are then dried at reduced pressure (about 55°C.)
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product, m.p. 196°-198°C
|
Type
|
CUSTOM
|
Details
|
The charcoal is removed by filtration through a celite bed and solids
|
Type
|
CUSTOM
|
Details
|
reprecipitated
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate to a volume of about 8 liters
|
Type
|
TEMPERATURE
|
Details
|
This concentrate is cooled to 0°-5°C.
|
Type
|
FILTRATION
|
Details
|
the solids collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether, and dried at reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=3N(C(C4=CC=CC=C24)=O)CCN3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |